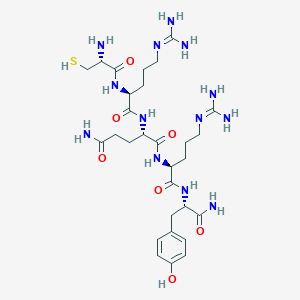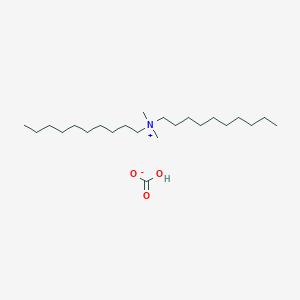
didecyl(dimethyl)azanium;hydrogen carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
didecyl(dimethyl)azanium;hydrogen carbonate is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its long hydrophobic alkyl chains and a positively charged nitrogen atom, which makes it effective in disrupting microbial cell membranes.
Preparation Methods
The synthesis of didecyl(dimethyl)azanium;hydrogen carbonate typically involves the reaction of decylamine with dimethyl sulfate to form N-decyl-N,N-dimethylamine. This intermediate is then reacted with decyl bromide to produce N-decyl-N,N-dimethyl-1-decanaminium bromide. Finally, the bromide salt is treated with sodium carbonate to yield the carbonate form .
Chemical Reactions Analysis
didecyl(dimethyl)azanium;hydrogen carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form decylamine and dimethylamine.
Scientific Research Applications
didecyl(dimethyl)azanium;hydrogen carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is employed in the study of cell membrane dynamics due to its surfactant properties.
Medicine: It is investigated for its antimicrobial properties and potential use in disinfectants.
Industry: The compound is used in the formulation of cleaning agents, detergents, and sanitizers
Mechanism of Action
The primary mechanism of action of didecyl(dimethyl)azanium;hydrogen carbonate involves the disruption of microbial cell membranes. The long hydrophobic alkyl chains insert into the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis. This disruption is facilitated by the positively charged nitrogen atom, which interacts with the negatively charged components of the cell membrane .
Comparison with Similar Compounds
didecyl(dimethyl)azanium;hydrogen carbonate can be compared with other quaternary ammonium compounds such as:
Didecyldimethylammonium chloride: Similar in structure but contains a chloride ion instead of a carbonate ion.
Benzalkonium chloride: Another quaternary ammonium compound used in disinfectants and antiseptics. It has a benzyl group attached to the nitrogen atom.
Cetyltrimethylammonium bromide: Contains a cetyl group and is used as a surfactant in various applications.
These compounds share similar antimicrobial properties but differ in their specific applications and effectiveness based on their chemical structure.
Properties
CAS No. |
148812-65-1 |
|---|---|
Molecular Formula |
C23H49NO3 |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
didecyl(dimethyl)azanium;hydrogen carbonate |
InChI |
InChI=1S/C22H48N.CH2O3/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;2-1(3)4/h5-22H2,1-4H3;(H2,2,3,4)/q+1;/p-1 |
InChI Key |
MVTVVKOMNZGDGD-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.C(=O)(O)[O-] |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.C(=O)(O)[O-] |
Key on ui other cas no. |
148812-65-1 |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


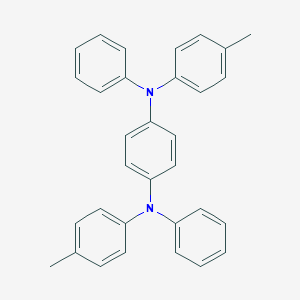

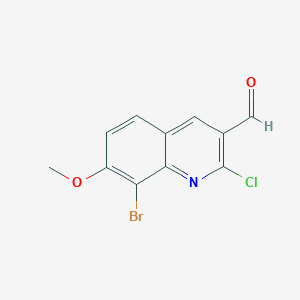
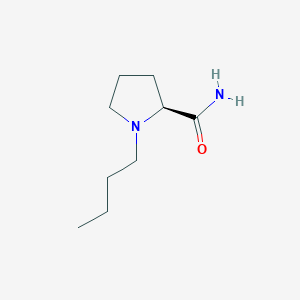


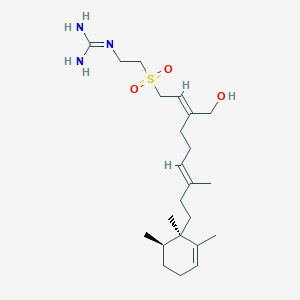
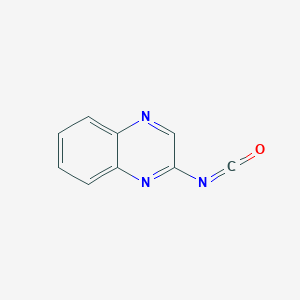
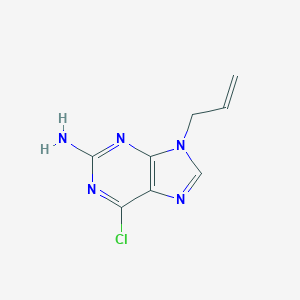
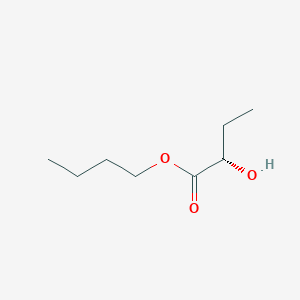

![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B137087.png)

